molecular formula C18H16ClN3O4S2 B2636967 N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396626-60-0

N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2636967
CAS No.: 1396626-60-0
M. Wt: 437.91
InChI Key: FRSZPBVMABWKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a chlorobenzo[d]thiazole moiety, an azetidine ring, and a sulfonyl phenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

  • Formation of the Chlorobenzo[d]thiazole Intermediate

      Starting Materials: 4-chloroaniline and 2-aminothiophenol.

      Reaction: These are reacted under oxidative conditions to form 4-chlorobenzo[d]thiazole.

      Conditions: The reaction is usually carried out in the presence of an oxidizing agent such as bromine or hydrogen peroxide.

  • Synthesis of the Azetidine Intermediate

      Starting Materials: The chlorobenzo[d]thiazole intermediate and an azetidine derivative.

      Reaction: The azetidine ring is introduced via nucleophilic substitution.

      Conditions: This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling with Sulfonyl Phenyl Acetamide

      Starting Materials: The azetidine intermediate and sulfonyl phenyl acetamide.

      Reaction: Coupling is achieved through a condensation reaction.

      Conditions: This step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide, dichloromethane.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential to modulate cell signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its biological activity.

    Antimicrobial Activity: Shows promise in combating bacterial and fungal infections.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-11(23)20-12-5-7-14(8-6-12)28(24,25)22-9-13(10-22)26-18-21-17-15(19)3-2-4-16(17)27-18/h2-8,13H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSZPBVMABWKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.